molecular formula C7H4Cl2INO2 B8228288 Methyl 2,6-dichloro-4-iodonicotinate CAS No. 1309866-40-7

Methyl 2,6-dichloro-4-iodonicotinate

Cat. No.: B8228288
CAS No.: 1309866-40-7
M. Wt: 331.92 g/mol
InChI Key: FEDWHNQCUGJCLC-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-iodonicotinate: is an organic compound with the molecular formula C7H4Cl2INO2. It belongs to the class of halogenated nicotinates, which are derivatives of nicotinic acid (pyridine-3-carboxylic acid). This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to the pyridine ring, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of Nicotinic Acid: : The synthesis of Methyl 2,6-dichloro-4-iodonicotinate typically begins with the halogenation of nicotinic acid. This involves the selective chlorination at the 2 and 6 positions of the pyridine ring using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

  • Iodination: : The next step involves the iodination at the 4 position. This can be achieved using iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).

  • Esterification: : Finally, the carboxylic acid group of the halogenated nicotinic acid is esterified to form the methyl ester. This is typically done using methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization or chromatography to obtain high-purity product.

    Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Methyl 2,6-dichloro-4-iodonicotinate can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.

  • Reduction Reactions: : The compound can be reduced to remove halogen atoms or to convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Oxidation Reactions: : Oxidation can be performed to modify the ester group or the pyridine ring. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Reduction Products: Alcohols or dehalogenated compounds.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Biochemical Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Investigated for use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-iodonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichloronicotinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 4-iodonicotinate: Lacks the chlorine atoms, which can affect its reactivity and binding properties.

    Methyl 2,6-dibromonicotinate: Contains bromine instead of chlorine, leading to different reactivity and physical properties.

Uniqueness

Methyl 2,6-dichloro-4-iodonicotinate is unique due to the combination of chlorine and iodine atoms, which provides a distinct reactivity profile and potential for diverse applications in synthetic chemistry and biological research.

Properties

IUPAC Name

methyl 2,6-dichloro-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2INO2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDWHNQCUGJCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309866-40-7
Record name methyl 2,6-dichloro-4-iodonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexane (1.6M, 120 mL, 192 mmol) was added dropwise to a solution of diisopropylamine (31.2 mL, 219 mmol) in THF (200 mL) at −78° C. and the mixture was stirred for 30 min. A solution of 2,6-dichloro-3-iodopyridine (50.0 g, 183 mmol) in THF (100 mL) was added dropwise to the reaction mixture at −78° C. and the resulting mixture was stirred at −78° C. for 2 h. After adding dry ice to the reaction mixture, the mixture was warmed to RT and stirred overnight. The resulting mixture was quenched with H2O and the organic phase was washed with H2O. The combined aqueous phase was acidified with HCl and extracted with CHCl3 (3×). The organic phases were combined, washed with brine, dried over MgSO4, and evaporated. After the residue was dissolved into DMF (500 mL), K2CO3 (39.2 g, 284 mmol) and CH3I (17.73 mL, 284 mmol) were added. The reaction mixture was stirred at RT for 3 h. To the resulting mixture was added 1N HCl and Et2O. The aqueous phase was extracted with Et2O and the combined organic layers were washed with H2O and brine, dried over MgSO4 and evaporated. The residue was purified by chromatography on SiO2 to give the title compound as a white solid (7.24 g, 11%). 1H NMR (500 MHz, CDCl3) δ ppm 3.99 (s, 3 H), 7.77 (s, 1H). [M+H] calc'd for C7H4Cl1NO2, 332; found, 332.
Name
Quantity
39.2 g
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reactant
Reaction Step One
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17.73 mL
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reactant
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500 mL
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0 (± 1) mol
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120 mL
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31.2 mL
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200 mL
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50 g
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100 mL
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Yield
11%

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